molecular formula C10H6O2S2 B186765 [3,3'-Bithiophene]-4,4'-dicarboxaldehyde CAS No. 23062-32-0

[3,3'-Bithiophene]-4,4'-dicarboxaldehyde

Cat. No.: B186765
CAS No.: 23062-32-0
M. Wt: 222.3 g/mol
InChI Key: VDMDHVOUCVTPSR-UHFFFAOYSA-N
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Description

[3,3’-Bithiophene]-4,4’-dicarboxaldehyde is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings connected by a single bond. The presence of aldehyde groups at the 4,4’ positions of the bithiophene structure makes this compound particularly interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3’-Bithiophene]-4,4’-dicarboxaldehyde typically involves the functionalization of bithiophene. One common method is the formylation of 3,3’-bithiophene using Vilsmeier-Haack reaction conditions. This involves the reaction of 3,3’-bithiophene with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde groups at the 4,4’ positions .

Industrial Production Methods

In an industrial setting, the production of [3,3’-Bithiophene]-4,4’-dicarboxaldehyde can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of oxidative molecular layer deposition (oMLD) has also been explored for the fabrication of robust conjugated microporous polymer membranes utilizing 3,3’-bithiophene monomers .

Chemical Reactions Analysis

Types of Reactions

[3,3’-Bithiophene]-4,4’-dicarboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as bromination using bromine (Br2) or nitration using nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Br2 in acetic acid for bromination.

Major Products

    Oxidation: [3,3’-Bithiophene]-4,4’-dicarboxylic acid.

    Reduction: [3,3’-Bithiophene]-4,4’-diol.

    Substitution: 4,4’-dibromo-3,3’-bithiophene.

Scientific Research Applications

[3,3’-Bithiophene]-4,4’-dicarboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3,3’-Bithiophene]-4,4’-dicarboxaldehyde involves its interaction with molecular targets through its aldehyde functional groups. These groups can form Schiff bases with amines, which is a key reaction in many biological and chemical processes. The compound’s optoelectronic properties are attributed to the conjugated system of the bithiophene backbone, which allows for efficient electron transport and light absorption .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3,3’-Bithiophene]-4,4’-dicarboxaldehyde is unique due to the presence of aldehyde groups at the 4,4’ positions, which enhances its reactivity and makes it a versatile building block for various chemical syntheses and industrial applications. Its ability to undergo multiple types of chemical reactions and its optoelectronic properties make it a valuable compound in both research and industry.

Properties

IUPAC Name

4-(4-formylthiophen-3-yl)thiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O2S2/c11-1-7-3-13-5-9(7)10-6-14-4-8(10)2-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMDHVOUCVTPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C2=CSC=C2C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311326
Record name [3,3'-Bithiophene]-4,4'-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23062-32-0
Record name NSC241160
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [3,3'-Bithiophene]-4,4'-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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